molecular formula C22H22N2OS B11331856 4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11331856
M. Wt: 362.5 g/mol
InChI Key: CKJIQDMJNODHRZ-UHFFFAOYSA-N
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Description

4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d]pyrimidin-2-one core, substituted with 4-methylbenzyl and 4-methylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with 4-methylbenzaldehyde in the presence of a base to yield the desired cyclopenta[d]pyrimidin-2-one derivative. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopenta[d]pyrimidin-2-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced cyclopenta[d]pyrimidin-2-one derivatives, and various substituted aromatic compounds.

Scientific Research Applications

4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its specific substituents, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H22N2OS/c1-15-6-10-17(11-7-15)14-26-21-19-4-3-5-20(19)24(22(25)23-21)18-12-8-16(2)9-13-18/h6-13H,3-5,14H2,1-2H3

InChI Key

CKJIQDMJNODHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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